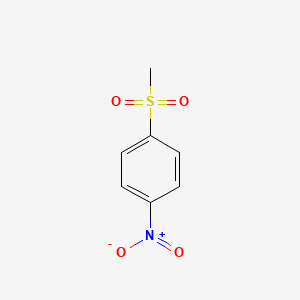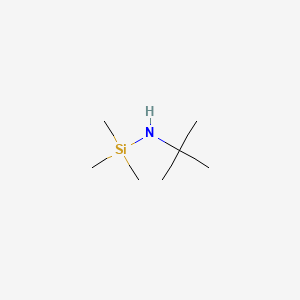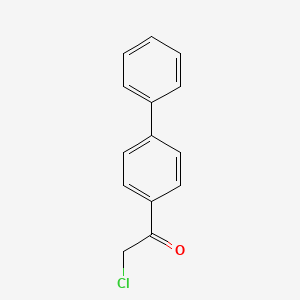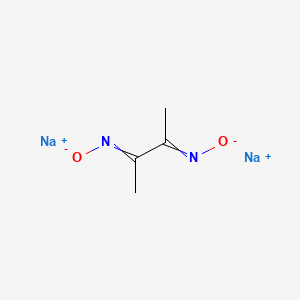
2,3-Butanedione, dioxime, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Butanedione, dioxime, disodium salt is a chemical compound with the molecular formula C₄H₆N₂Na₂O₂. It is a derivative of 2,3-butanedione dioxime, where the hydrogen atoms are replaced by sodium ions. This compound is known for its chelating properties and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-butanedione, dioxime, disodium salt typically involves the reaction of 2,3-butanedione (also known as diacetyl) with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
-
Formation of 2,3-butanedione dioxime
- 2,3-butanedione reacts with hydroxylamine hydrochloride to form 2,3-butanedione dioxime.
- Reaction conditions: aqueous medium, room temperature, and stirring for several hours.
-
Conversion to disodium salt
- The 2,3-butanedione dioxime is then treated with sodium hydroxide to form the disodium salt.
- Reaction conditions: aqueous medium, room temperature, and stirring until complete dissolution.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous stirring and controlled temperature conditions to ensure complete reaction.
- Purification steps such as filtration and recrystallization to obtain the pure disodium salt.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Butanedione, dioxime, disodium salt undergoes various chemical reactions, including:
-
Chelation
- It forms stable complexes with metal ions, particularly nickel and cobalt.
- Common reagents: metal salts (e.g., nickel chloride, cobalt sulfate).
-
Oxidation
- It can be oxidized to form corresponding oximes and other derivatives.
- Common reagents: oxidizing agents such as hydrogen peroxide.
-
Substitution
- It can undergo substitution reactions where the sodium ions are replaced by other cations.
- Common reagents: various metal salts.
Major Products Formed
Nickel and cobalt complexes: These are formed through chelation reactions and are used in various analytical and industrial applications.
Oxime derivatives: Formed through oxidation reactions, these derivatives have applications in organic synthesis.
Wissenschaftliche Forschungsanwendungen
2,3-Butanedione, dioxime, disodium salt has several scientific research applications:
-
Analytical Chemistry
- Used as a reagent for the detection and quantification of nickel and cobalt ions in various samples.
-
Coordination Chemistry
- Employed in the synthesis of metal complexes for studying their properties and applications.
-
Biological Studies
- Investigated for its potential use in chelation therapy for heavy metal poisoning.
-
Industrial Applications
- Used in the production of catalysts and other chemical intermediates.
Wirkmechanismus
The mechanism of action of 2,3-butanedione, dioxime, disodium salt primarily involves its ability to chelate metal ions. The dioxime groups form stable complexes with metal ions, effectively sequestering them. This chelation process involves the formation of coordinate bonds between the nitrogen and oxygen atoms of the dioxime groups and the metal ions.
Molecular Targets and Pathways
Metal Ions: The primary molecular targets are metal ions such as nickel and cobalt.
Chelation Pathway: The compound forms coordinate bonds with metal ions, leading to the formation of stable metal complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Butanedione dioxime: The parent compound without the sodium ions.
Dimethylglyoxime: A similar compound with methyl groups instead of hydrogen atoms.
Diacetyl: The diketone precursor used in the synthesis of 2,3-butanedione, dioxime, disodium salt.
Uniqueness
This compound is unique due to its enhanced solubility in water compared to its parent compound, 2,3-butanedione dioxime. This increased solubility makes it more suitable for applications in aqueous environments, particularly in analytical and industrial settings.
Eigenschaften
CAS-Nummer |
60908-54-5 |
|---|---|
Molekularformel |
C4H6N2Na2O2 |
Molekulargewicht |
160.08 g/mol |
IUPAC-Name |
disodium;2-N,3-N-dioxidobutane-2,3-diimine |
InChI |
InChI=1S/C4H8N2O2.2Na/c1-3(5-7)4(2)6-8;;/h7-8H,1-2H3;;/q;2*+1/p-2/b5-3+,6-4+;; |
InChI-Schlüssel |
QLTLFMCLBXKKCR-ZOGBMKMPSA-L |
SMILES |
CC(=N[O-])C(=N[O-])C.[Na+].[Na+] |
Isomerische SMILES |
C/C(=N\[O-])/C(=N/[O-])/C.[Na+].[Na+] |
Kanonische SMILES |
CC(=N[O-])C(=N[O-])C.[Na+].[Na+] |
Key on ui other cas no. |
60908-54-5 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
95-45-4 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


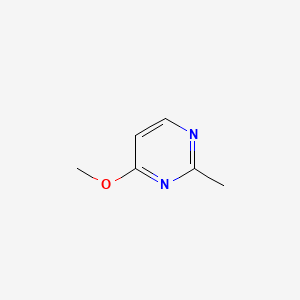



![3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid](/img/structure/B1581769.png)



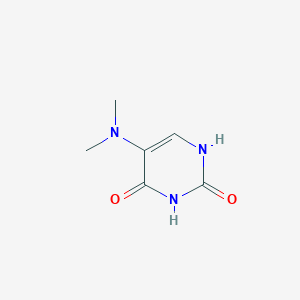
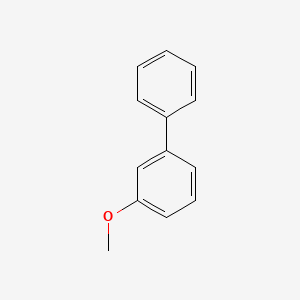
![5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B1581776.png)
